molecular formula C24H24ClN3O3 B10991438 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}ethanone

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}ethanone

Cat. No.: B10991438
M. Wt: 437.9 g/mol
InChI Key: RAVBLXOHXGKVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8-CHLORO-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOL-2-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-1-ETHANONE is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-CHLORO-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOL-2-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-1-ETHANONE typically involves multiple steps, including the formation of the indole and pyridoindole rings, followed by the introduction of the chloro and methoxyethyl groups. Common reagents used in these reactions include chlorinating agents, methoxyethylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(8-CHLORO-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOL-2-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Halogenation, alkylation, and other substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(8-CHLORO-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOL-2-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-METHOXYETHYL)-1H-INDOLE: A related indole derivative with similar structural features.

    8-CHLORO-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE: Another compound with a similar pyridoindole core.

Uniqueness

1-(8-CHLORO-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOL-2-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-1-ETHANONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24ClN3O3

Molecular Weight

437.9 g/mol

IUPAC Name

1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-[1-(2-methoxyethyl)indol-4-yl]oxyethanone

InChI

InChI=1S/C24H24ClN3O3/c1-30-12-11-27-9-7-17-22(27)3-2-4-23(17)31-15-24(29)28-10-8-21-19(14-28)18-13-16(25)5-6-20(18)26-21/h2-7,9,13,26H,8,10-12,14-15H2,1H3

InChI Key

RAVBLXOHXGKVJN-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.